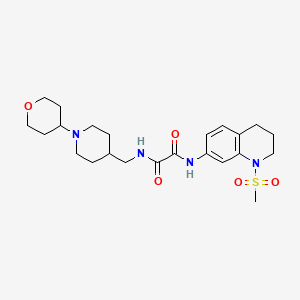

N1-(1-(甲磺酰基)-1,2,3,4-四氢喹啉-7-基)-N2-((1-(四氢-2H-吡喃-4-基)哌啶-4-基)甲基)草酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "N1-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-N2-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)oxalamide" is a complex molecule that is not directly described in the provided papers. However, the papers do discuss related compounds with similar structural motifs, such as tetrahydroisoquinoline derivatives with sulfonamide groups, which are potent and selective inhibitors of phenylethanolamine N-methyltransferase (PNMT) and have affinity for the alpha2-adrenoceptor . These compounds are of interest due to their potential to penetrate the blood-brain barrier and their interactions with key residues within the active site of PNMT .

Synthesis Analysis

The synthesis of related compounds, such as the 3-hydroxymethyl-7-(N-substituted aminosulfonyl)-1,2,3,4-tetrahydroisoquinolines, involves the introduction of nonpolar substituents to the sulfonamide nitrogen, leading to high PNMT inhibitory potency and selectivity . Similarly, the synthesis of 3-fluoromethyl-7-sulfonyl-1,2,3,4-tetrahydroisoquinolines includes the replacement of the sulfonamide -NH- with a methylene group, aiming to retain potency while increasing lipophilicity for better blood-brain barrier penetration . These synthetic strategies could be relevant for the synthesis of the compound , suggesting a multi-step process involving the careful introduction of functional groups to achieve the desired biological activity and physicochemical properties.

Molecular Structure Analysis

The molecular structure of the related compounds features a tetrahydroisoquinoline core with various substituents that influence their interaction with PNMT. For instance, the sulfonamide -NH- group is hypothesized to form a hydrogen bond with Lys57 in the active site of PNMT, while the sulfonamide oxygens interact favorably with the enzyme . The crystal structure of human PNMT with a sulfonamide inhibitor has revealed potential hydrogen bond acceptors within the active site, such as the main chain carbonyl oxygen of Asn39, which is crucial for the inhibitory potency of sulfonamides versus sulfones . These insights into molecular interactions are critical for understanding how the compound might interact with its biological targets.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis and interaction of the related compounds with PNMT suggest that specific functional groups are critical for biological activity. The sulfonamide group, in particular, plays a significant role in the inhibitory potency of these molecules, likely due to its ability to form hydrogen bonds within the active site of the enzyme . The modifications of the sulfonamide group, such as replacing the -NH- with a methylene, result in changes in potency and selectivity, demonstrating the importance of this group in the chemical reactivity of these inhibitors .

Physical and Chemical Properties Analysis

The physical and chemical properties of the related compounds are influenced by their molecular structure. The addition of nonpolar substituents to the sulfonamide nitrogen has been shown to increase the lipophilicity of the inhibitors, which is predicted to enhance their ability to cross the blood-brain barrier . The comparison between sulfonamides and their isosteric sulfones indicates that while sulfones are more lipophilic, they are generally less potent than their corresponding sulfonamides . These properties are essential for the pharmacokinetic and pharmacodynamic profiles of the compounds and would be relevant for the analysis of the compound .

科学研究应用

芳香磺酰胺作为抗癌剂

含有缩合哌啶部分的芳香磺酰胺已被研究其作为氧化应激诱导抗癌剂的潜力。此类化合物的库对包括黑色素瘤和白血病在内的各种癌细胞系表现出细胞毒性作用,通过诱导氧化应激和消耗谷胱甘肽水平 (Madácsi 等人,2013)。

芳基磺酰胺衍生物作为 α1-肾上腺素受体拮抗剂

已经合成了一系列 (芳氧基)乙基吡咯烷和哌啶的芳基磺酰胺衍生物,并评估其作为 α1-肾上腺素受体拮抗剂。这些化合物对 α1-肾上腺素受体表现出高至中等亲和力,并对 α2-受体亚型表现出中等选择性,表明其具有开发尿路选择性 α1-肾上腺素受体拮抗剂的潜力 (Rak 等人,2016)。

四氢异喹啉衍生物作为酶抑制剂

四氢异喹啉化合物因其对苯乙醇胺 N-甲基转移酶 (PNMT) 等酶的抑制作用而被探索。这些研究涉及调查构效关系以开发有效且选择性的抑制剂,这可能对治疗与酶功能障碍相关的疾病有影响 (Grunewald 等人,2005)。

属性

IUPAC Name |

N'-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-N-[[1-(oxan-4-yl)piperidin-4-yl]methyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H34N4O5S/c1-33(30,31)27-10-2-3-18-4-5-19(15-21(18)27)25-23(29)22(28)24-16-17-6-11-26(12-7-17)20-8-13-32-14-9-20/h4-5,15,17,20H,2-3,6-14,16H2,1H3,(H,24,28)(H,25,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYEADVWHWAIPMU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C(=O)NCC3CCN(CC3)C4CCOCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H34N4O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-N2-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)oxalamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-chloro-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2543648.png)

![Methyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B2543649.png)

![N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]cyclopentanecarboxamide](/img/structure/B2543653.png)

![N-cyclopentyl-2-[4-oxo-6-[(4-phenylpiperazin-1-yl)methyl]pyran-3-yl]oxyacetamide](/img/structure/B2543656.png)

![2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2543658.png)

![2-[[4-[(Z)-N-methoxy-C-methylcarbonimidoyl]phenyl]iminomethyl]indene-1,3-dione](/img/structure/B2543659.png)

![2-{[Ethyl(methyl)oxo-lambda6-sulfanylidene]amino}acetonitrile](/img/structure/B2543668.png)